molecular formula C8H15NO B1379146 2-Cyclopropyl-3-methyloxolan-3-amine CAS No. 1461707-20-9

2-Cyclopropyl-3-methyloxolan-3-amine

Cat. No.: B1379146
CAS No.: 1461707-20-9
M. Wt: 141.21 g/mol
InChI Key: GBWNJTMOJAPZPQ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3-methyloxolan-3-amine is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Scopine Derivatives

  • Researchers have developed methods for synthesizing scopine derivatives, which are compounds containing the cyclopropane motif, demonstrating their potential in creating physiologically active compounds. This includes the transformation of scopolamine into scopine containing β-amino acid derivatives, highlighting the relevance of cyclopropylamines in synthesizing biologically active molecules (Vlasova et al., 2006).

Cyclopropane Ring-Opening Reactions

  • Studies have shown that cyclopropane-containing compounds can undergo Lewis acid-catalyzed ring-opening reactions with amine nucleophiles, leading to the synthesis of valuable chemical entities. This has been applied in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors, indicating the utility of cyclopropylamines in pharmaceutical synthesis (Lifchits & Charette, 2008).

N-Dealkylation and Cyclopropane Ring Fragmentation

  • Research involving N-cyclopropyl-N-methylaniline oxidation by horseradish peroxidase has provided insight into the fate of the cyclopropyl group during N-dealkylation. This study sheds light on the mechanisms underlying cyclopropylamine transformations, which could influence the design of cyclopropyl-containing probes for biological studies (Shaffer et al., 2001).

Synthesis of Functionalized Spiro[cyclopropa] Derivatives

  • A one-pot three-component reaction involving cyclopropenes has been utilized to prepare 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles. This demonstrates the potential of cyclopropylamines in synthesizing complex and functionalized molecules with possible anticancer activities (Filatov et al., 2017).

Photoredox-catalyzed Oxo-amination

  • The photoredox-catalyzed oxo-amination of aryl cyclopropanes provides a method for constructing β-amino ketone derivatives, showcasing the role of cyclopropylamines in developing structurally diverse compounds. This approach utilizes radical cation intermediates for ring-opening functionalizations, illustrating the innovative use of cyclopropylamines in synthetic organic chemistry (Ge et al., 2019).

Properties

IUPAC Name

2-cyclopropyl-3-methyloxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(9)4-5-10-7(8)6-2-3-6/h6-7H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWNJTMOJAPZPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.